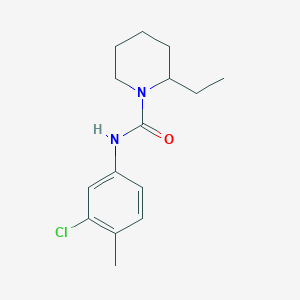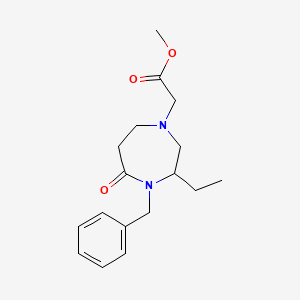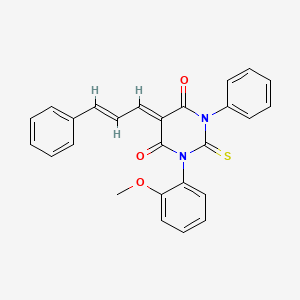
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are a group of compounds that target the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways involved in inflammation and immune response.
科学研究应用
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
作用机制
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. These enzymes are activated by cytokines and growth factors, leading to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting Janus kinases, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of these mediators, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation and disease symptoms. It can also reduce the activity of immune cells, such as T-cells and B-cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have an effect on bone metabolism, leading to an increase in bone mineral density in patients with rheumatoid arthritis.
实验室实验的优点和局限性
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. Additionally, it has a relatively low toxicity profile and can be administered orally, making it a convenient treatment option. However, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide also has some limitations for lab experiments. It can have off-target effects on other kinases, leading to potential side effects. Additionally, its long-term safety profile is not well established, and further studies are needed to fully understand its potential risks and benefits.
未来方向
There are several future directions for the study of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. This could potentially reduce the risk of off-target effects and improve the safety profile of these compounds. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide in various disease populations. Finally, there is a need for more research on the potential use of Janus kinase inhibitors in combination with other therapies, such as biologic agents, to improve treatment outcomes in patients with autoimmune diseases.
合成方法
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine to form 5-chloro-N-(2-pyridinyl)-2-ethoxybenzenesulfonamide. This compound is then reacted with thionyl chloride and 5-chloropyridine-2-amine to obtain 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDCLVBDJCYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5461707.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B5461710.png)
![2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B5461717.png)
![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole](/img/structure/B5461732.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5461735.png)

![9-(3-allyl-5-ethoxy-4-methoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5461742.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461748.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5461750.png)


![(1R*,2R*,6S*,7S*)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5461779.png)
![7-(1-benzothien-3-yl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461786.png)